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molecular formula C15H16OS B8368432 6-Methoxy-2-(1-cyclohexenyl)benzo[b]thiophene

6-Methoxy-2-(1-cyclohexenyl)benzo[b]thiophene

Cat. No. B8368432
M. Wt: 244.4 g/mol
InChI Key: HOTXLWCZHZYRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06756388B1

Procedure details

To a solution of 6-methoxybenzo[b]thiophene (362 mg, 2.21 mmol) in 5.5 mL of THF at −20° C. was added dropwise 2.5 M nBuLi (0.97 mL, 2.4 mmol) and the reaction was stirred at 0° C. for 40 minutes and was then warmed to room temperature for 30 minutes. Next, ZnCl2 (390 mg, 2.87 mmol) in 2.5 mL of THF was added by cannula and the reaction was stirred at room temperature for 15 minutes. At this point, Pd(Ph3P)4 (102 mg), trifluoromethanesulfonic acid cyclohex-1-enyl ester (0.6 gm, 2.93 mmol)3 and anhydrous lithium chloride (0.28 gm, 6.63 mmol) were added and then the reaction mixture was stirred for 16 hrs. at room temperature. The tetrahydrofuran was removed in vacuo and the residue diluted with water and extracted with ethyl acetate. The combined organic layers was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was chromatographed on silica gel using hexanes as the eluant to yield 368 mg of the title compound.
Quantity
362 mg
Type
reactant
Reaction Step One
Name
Quantity
0.97 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
390 mg
Type
catalyst
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0.28 g
Type
reactant
Reaction Step Three
Quantity
102 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[CH:9][S:8][C:7]=2[CH:11]=1.[Li]CCCC.[C:17]1(OS(C(F)(F)F)(=O)=O)[CH2:22][CH2:21][CH2:20][CH2:19][CH:18]=1.[Cl-].[Li+]>C1COCC1.[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:17]1([C:9]2[S:8][C:7]3[CH:11]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=3[CH:10]=2)[CH2:22][CH2:21][CH2:20][CH2:19][CH:18]=1 |f:3.4,6.7.8,^1:44,46,65,84|

Inputs

Step One
Name
Quantity
362 mg
Type
reactant
Smiles
COC=1C=CC2=C(SC=C2)C1
Name
Quantity
0.97 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
390 mg
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
C1(=CCCCC1)OS(=O)(=O)C(F)(F)F
Name
Quantity
0.28 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
102 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then warmed to room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 16 hrs
Duration
16 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C1(=CCCCC1)C1=CC2=C(S1)C=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 368 mg
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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